molecular formula C22H25N3O3S B2631778 6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline CAS No. 866848-42-2

6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B2631778
CAS No.: 866848-42-2
M. Wt: 411.52
InChI Key: IKLBDDCZXNDYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Applications

One interesting application of compounds related to "6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline" is in the field of fluorescence. For instance, the synthesis and preliminary spectroscopic study of Zinquin-related fluorophores, including methoxy isomers of a similar compound, have shown that these compounds can form fluorescent complexes with Zn(II). This property is utilized in biochemical assays to detect zinc ions, highlighting their potential as specific fluorophores for Zn(II) (Kimber et al., 2003).

Antitubercular Activity

Compounds bearing structural similarity to "this compound" have been synthesized and evaluated for their antitubercular activity. A study detailed the synthesis of new quinolin-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines, finding several compounds active against Mycobacterium tuberculosis H37Rv strain. This suggests their potential as lead molecules for developing antitubercular agents (Thomas et al., 2011).

Src Kinase Inhibition

Another significant application is the inhibition of Src kinase activity, where derivatives of 3-quinolinecarbonitriles, closely related to the compound , have demonstrated potent inhibitory effects. For example, SKS-927, a 7-ethynyl-3-quinolinecarbonitrile derivative, was identified as a potent Src kinase inhibitor. This activity is crucial for developing new therapeutic agents for diseases driven by aberrant Src kinase activity (Boschelli et al., 2007).

Antimicrobial and Antifungal Efficacy

Quinoline-based compounds, including those structurally similar to "this compound," have been synthesized and evaluated for their antimicrobial efficacy. Studies report on the preparation of quinoline derivatives and their antibacterial and antifungal activities, suggesting some compounds show high efficacy in these areas (Iosr Journals, Vora, & Vora, 2012).

Properties

IUPAC Name

6-methoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-16-4-7-18(8-5-16)29(26,27)21-15-23-20-9-6-17(28-3)14-19(20)22(21)25-12-10-24(2)11-13-25/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLBDDCZXNDYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.